molecular formula C15H14ClNO5S B13374862 2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid

2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13374862
M. Wt: 355.8 g/mol
InChI Key: GGWSDABQHIKCMB-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethoxyaniline and benzoic acid.

    Sulfonylation: The 4-chloro-3-ethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized products may include sulfonic acids.

    Reduction: Reduced products may include amines.

    Hydrolysis: Hydrolysis will yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethoxybenzoic acid: Lacks the sulfonamide group, making it less versatile in certain reactions.

    4-Chloro-3-ethoxyphenylsulfonamide: Lacks the benzoic acid moiety, which may limit its applications in some contexts.

Uniqueness

2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the sulfonamide and benzoic acid groups, which confer a combination of properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C15H14ClNO5S

Molecular Weight

355.8 g/mol

IUPAC Name

2-[(4-chloro-3-ethoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14ClNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)

InChI Key

GGWSDABQHIKCMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

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